molecular formula C18H11NO5 B2897540 (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 351516-91-1

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid

カタログ番号: B2897540
CAS番号: 351516-91-1
分子量: 321.288
InChIキー: RYPDDHYEWBGMKY-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound characterized by its anthracene-based structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid typically involves the amidation of weak amines with sterically hindered carboxylic acids. One effective method utilizes COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling agent . This process involves the reaction of 1-aminoanthracene-9,10-dione with a suitable carboxylic acid under controlled conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as super-critical fluid chromatography (SFC) can aid in the chiral separation and purification of the compound .

化学反応の分析

Types of Reactions

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety typically yields anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

科学的研究の応用

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

作用機序

The mechanism by which (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

類似化合物との比較

Similar Compounds

Uniqueness

Compared to these similar compounds, (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid stands out due to its specific structural features that allow for unique interactions with biological molecules. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.

生物活性

The compound (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid is a derivative of anthracene and exhibits significant biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H11NO4\text{C}_{15}\text{H}_{11}\text{N}\text{O}_4

This compound features a conjugated system that is characteristic of many biologically active molecules, allowing for interactions with various biological targets.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting specific enzymes. Research indicates that derivatives related to this compound have been shown to inhibit kynurenine 3-hydroxylase , an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition has implications for neurodegenerative diseases and inflammation .

Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, suggesting a potential role in managing inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the anthracene moiety and the oxobutenoic acid structure can significantly affect the biological activity of the compound. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against kynurenine 3-hydroxylase
Alteration of functional groupsChanges in solubility and bioavailability

These findings highlight the importance of structural modifications in enhancing the therapeutic potential of anthracene derivatives.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of a related compound on neuronal cell cultures subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and oxidative damage .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of anthracene derivatives against various pathogens. The results showed that certain derivatives exhibited notable antibacterial activity, indicating potential applications in treating infections .
  • Cancer Research : Recent studies have explored the use of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented, suggesting a dual role as both an anti-inflammatory and anticancer agent .

特性

IUPAC Name

(E)-4-[(9,10-dioxoanthracen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c20-15(7-8-16(21)22)19-10-5-6-13-14(9-10)18(24)12-4-2-1-3-11(12)17(13)23/h1-9H,(H,19,20)(H,21,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPDDHYEWBGMKY-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。